molecular formula C10H12ClNO B13658637 (1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13658637
M. Wt: 197.66 g/mol
InChI Key: XOFRZNVJGNVDIQ-OGFXRTJISA-N
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Description

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of ortho-hydroxyaryl ketones or aldehydes. One common method is the metal-free cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed enolate arylation to produce differentially substituted benzofurans .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, the use of palladium nanoparticles in a one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions has been demonstrated . This method allows for the recycling and reuse of the catalyst without significant loss in activity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, metal catalysts such as palladium for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1

InChI Key

XOFRZNVJGNVDIQ-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2O1)N.Cl

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N.Cl

Origin of Product

United States

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